(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine
Brand Name:
Vulcanchem
CAS No.:
1346617-47-7
VCID:
VC0119520
InChI:
InChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1
SMILES:
CCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC
Molecular Formula:
C13H19N3O2S
Molecular Weight:
281.374
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine
CAS No.: 1346617-47-7
Reference Standards
VCID: VC0119520
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.374
CAS No. | 1346617-47-7 |
---|---|
Product Name | (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine |
Molecular Formula | C13H19N3O2S |
Molecular Weight | 281.374 |
IUPAC Name | N-[(6S)-2-(propanoylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |
Standard InChI | InChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1 |
Standard InChIKey | IENNBFXOKKQJGB-QMMMGPOBSA-N |
SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC |
PubChem Compound | 70702373 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume